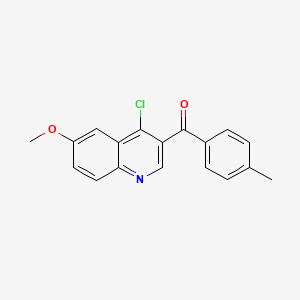

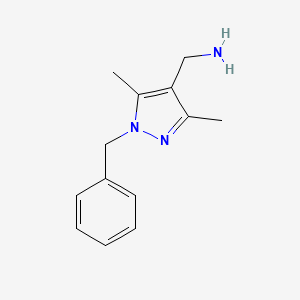

![molecular formula C17H8F3N3O2S2 B3016591 4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide CAS No. 312614-27-0](/img/structure/B3016591.png)

4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide

説明

The compound "4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide" is a complex organic molecule that likely contains a benzamide moiety, a cyano group, and a thiophene ring as part of its structure. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and reactivity, which can be used to infer properties about the compound .

Synthesis Analysis

The synthesis of related benzamide derivatives, as described in the first paper, involves direct acylation reactions of amino acetonitrile derivatives . Similarly, the synthesis of heterocyclic skeletons by reacting benzimidoyl chloride with thioamides suggests a potential pathway for creating the thiazolyl component of the target compound . The third paper describes the synthesis of a related compound with a trifluoroacetamide group through acylation using trifluoroacetic anhydride, which could be analogous to the synthesis of the trifluoro-1-oxoethyl group in the target compound .

Molecular Structure Analysis

X-ray single crystallography is a common technique used to determine the solid-state structure of compounds, as seen in the first and third papers . The crystallography results reveal the conformation of the rings and the planarity of certain components, which is crucial for understanding the molecular geometry and potential reactivity of the target compound.

Chemical Reactions Analysis

The first paper discusses the colorimetric sensing of fluoride anions by a benzamide derivative, which involves a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . This indicates that benzamide derivatives can participate in specific chemical reactions leading to observable changes, which could be relevant for the target compound's reactivity. The fourth paper provides evidence of a rearrangement reaction involving benzoyl cyanide, which could be relevant to understanding the reactivity of the cyano group in the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their synthesis and molecular structure. The solid-state properties, including hydrogen bonding interactions and conformation, are crucial for understanding the compound's behavior in different phases . The colorimetric sensing behavior of a benzamide derivative indicates that these compounds can have specific interactions with anions, which could be a significant physical property of the target compound .

科学的研究の応用

Heterocyclic Synthesis and Applications : This compound and related structures have been utilized in the synthesis of diverse heterocyclic compounds. For example, benzo[b]thiophen-2-yl-hydrazonoesters, a related class of compounds, have been synthesized for the formation of various derivatives like pyrazole, isoxazole, and pyrimidine, indicating the versatility of these structures in chemical synthesis (Mohareb et al., 2004).

Electron Acceptor Properties in Conjugated Polymers : Cyano-substituted compounds, like the one , have been reported to act as strong electron acceptors in conjugated polymers. This is evidenced in a study where the cyano group's addition to polymer backbones significantly enhanced the electron affinity, leading to changes in the optoelectronic properties of the polymers (Casey et al., 2015).

Applications in Organic Photovoltaic Devices : The effect of cyano substitution on organic photovoltaic device performance has been studied. Cyano groups in certain polymers increased the electron affinity and altered the optoelectronic properties, which in turn enhanced the power conversion efficiencies of these devices (Casey et al., 2016).

Synthesis and Crystal Structure Analysis : The synthesis and crystal structure of compounds closely related to the target compound have been extensively studied. For instance, the synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, a structurally similar compound, demonstrates the potential for developing novel materials and pharmaceuticals (Wang et al., 2014).

Antimicrobial and Anticancer Applications : Some derivatives and structurally similar compounds have been evaluated for their antimicrobial and anticancer properties. This suggests potential biomedical applications of these compounds in treating various diseases (Gouda et al., 2010).

特性

IUPAC Name |

4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8F3N3O2S2/c18-17(19,20)14(24)13-12(11-2-1-7-26-11)22-16(27-13)23-15(25)10-5-3-9(8-21)4-6-10/h1-7H,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTDPHXGYBXJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)C#N)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8F3N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

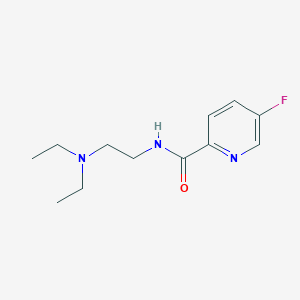

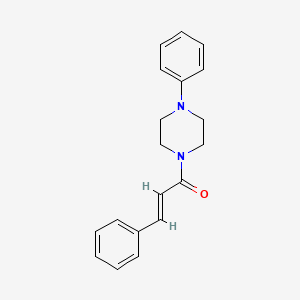

![methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazole-5-carboxylate](/img/structure/B3016509.png)

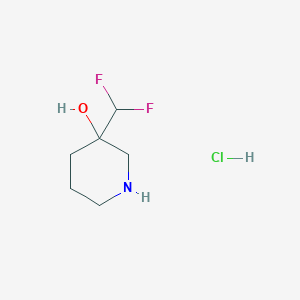

![(E)-N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B3016510.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2-methoxybenzoyl)amino]acetate](/img/structure/B3016511.png)

![5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3016514.png)

![3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B3016521.png)

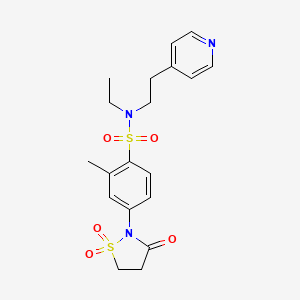

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B3016523.png)

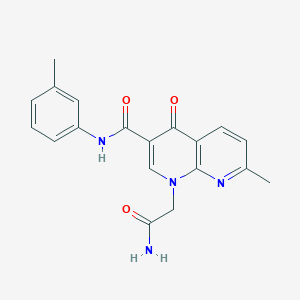

![N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016530.png)